2-Iodo-5-methoxyphenol

Overview

Description

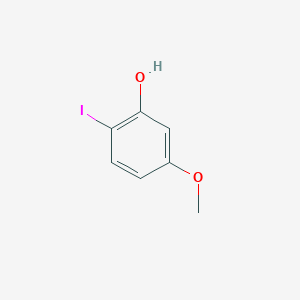

2-Iodo-5-methoxyphenol, also known as 3-Methoxy-6-iodophenol, is an organic compound with the molecular formula C7H7IO2. It is a phenolic compound where the iodine atom is substituted at the second position and the methoxy group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methoxyphenol typically involves the iodination of 5-methoxyphenol. One common method is the reaction of 5-methoxyphenol with iodine and potassium iodide in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxyphenol undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the reaction with sodium methoxide to form 2-Methoxy-5-methoxyphenol.

Oxidation Reactions: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol at room temperature.

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in ethanol.

Major Products

Substitution: 2-Methoxy-5-methoxyphenol.

Oxidation: Quinones.

Reduction: 5-Methoxyphenol.

Scientific Research Applications

2-Iodo-5-methoxyphenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

- 2-Iodophenol

- 4-Iodo-2-methylphenol

- 2-Bromo-5-methoxyphenol

- 2-Fluorophenol

Uniqueness

2-Iodo-5-methoxyphenol is unique due to the presence of both iodine and methoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity. Compared to similar compounds, this compound offers a unique balance of reactivity and stability, making it a valuable compound in various research applications .

Biological Activity

2-Iodo-5-methoxyphenol is an organic compound with promising biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11I O2 and a molecular weight of approximately 250.03 g/mol. It features a methoxy group (-OCH₃) and an iodine atom (I) attached to a phenolic ring, which contributes to its biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to possess significant antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially serving as a precursor for developing new antibiotic agents.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

The mechanism of action for this compound involves several interactions:

- Hydrogen Bonding : The phenolic group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.

- Halogen Bonding : The iodine atom can participate in halogen bonding, which may enhance the compound's interaction with target proteins.

- Lipophilicity : The methoxy group increases the compound's lipophilicity and membrane permeability, affecting its distribution and bioactivity within biological systems.

Synthesis

The synthesis of this compound typically involves the iodination of 5-methoxyphenol using iodine or iodine-containing reagents under controlled conditions. This process can be optimized to yield high purity and yield.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Significant radical-scavenging activity | |

| Antimicrobial | Potential against various bacterial strains | |

| Anti-inflammatory | Inhibition of COX-2 enzyme |

Case Studies

- Antioxidant Activity Assessment : A study evaluated the radical-scavenging ability of this compound using the DPPH assay, demonstrating its potential as an effective antioxidant agent.

- COX Inhibition Study : Research indicated that derivatives of methoxyphenols, including this compound, exhibited varying degrees of COX-2 inhibition in RAW 264.7 cells, highlighting its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Iodo-5-methoxyphenol with high purity?

- Methodological Answer : Optimize reaction conditions using solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol and oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone, as demonstrated in analogous syntheses of methoxyphenol derivatives. Ensure rigorous purification via column chromatography and verify purity (>95%) using HPLC. Characterize the product via IR, , , and HRMS to confirm structural integrity .

Q. How can researchers verify the identity and purity of this compound using spectroscopic methods?

- Methodological Answer : Combine multiple analytical techniques:

- IR Spectroscopy : Confirm the presence of phenolic O–H (3200–3600 cm) and methoxy C–O (1250–1050 cm) stretches.

- NMR : Use to resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). should show signals for iodinated carbons (δ ~90–100 ppm).

- HRMS : Validate molecular weight (CHIO, exact mass 249.947 g/mol). Cross-reference data with literature or databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for iodophenols:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (R36/37/38).

- Work in a fume hood due to potential respiratory irritation (R22).

- Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. What factors influence the distribution of metabolites in oxidative metabolism studies of 4-iodoanisole, and how can isotopic labeling clarify these pathways?

- Methodological Answer : Liver microsomes from β-naphthoflavone-treated rats metabolize 4-iodoanisole into this compound (3), among other products. Key factors include:

- Enzyme specificity : Cytochrome P450 isoforms determine regioselectivity.

- Deuterium labeling : Use [3,5-]-4-iodoanisole to track hydrogen abstraction sites, confirming mechanisms like hydroxylation vs. demethylation. Relative yields (e.g., 2:4 ratio for metabolites 3 and 4) highlight competing pathways .

Q. How should researchers address discrepancies in metabolite yield data across oxidative metabolism studies?

- Methodological Answer : Conduct systematic replication:

- Standardize microsome preparation : Use consistent β-naphthoflavone induction protocols.

- Control reaction conditions : pH, temperature, and NADPH concentration.

- Validate quantification methods : Compare HPLC vs. LC-MS for metabolite detection. Discrepancies in yields (e.g., this compound at 20% vs. literature 15%) may arise from analytical sensitivity differences .

Q. What mechanistic insights can be gained from studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform kinetic studies:

- pH stability : Monitor degradation rates in buffers (pH 2–12) via UV-Vis spectroscopy. Iodophenols often degrade faster in alkaline conditions due to deprotonation.

- Thermal stability : Use DSC/TGA to determine decomposition temperatures (>230°F). Correlate stability with substituent effects (iodo vs. methoxy groups) .

Q. Methodological Design & Data Analysis

Q. How can researchers design reproducible experiments for studying this compound’s metabolic pathways?

- Methodological Answer : Adopt FINER criteria (Feasible, Novel, Ethical, Relevant):

- Feasibility : Use commercially available liver microsomes (e.g., Sigma-Aldrich) to ensure consistency.

- Novelty : Explore understudied pathways, such as non-oxidative metabolism.

- Ethical compliance : Follow institutional guidelines for animal-derived reagents.

- Documentation : Provide detailed protocols in supplementary materials, including microsome activation steps and HPLC parameters .

Q. What strategies are effective for resolving contradictions in physical property data (e.g., melting points) of this compound?

- Methodological Answer :

- Cross-validate sources : Compare CAS-registered data (mp 48–51°C) with experimental observations.

- Purification impact : Recrystallize samples using solvents like ethanol/water to remove impurities affecting mp.

- Instrument calibration : Use certified reference standards for DSC/melting point apparatus .

Q. Data Reporting & Reproducibility

Q. How should researchers document experimental methods to ensure reproducibility in peer-reviewed studies?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Detailed synthesis : Report exact molar ratios, reaction times, and purification steps.

- Analytical transparency : Include raw spectral data (NMR shifts, HRMS peaks) in supplementary files.

- Metadata : Note equipment models (e.g., Bruker NMR) and software versions (e.g., MestReNova) .

Q. What are best practices for integrating contradictory data into a cohesive research narrative?

- Methodological Answer :

- Triangulation : Combine metabolic yield data with computational modeling (e.g., DFT for reaction energetics).

- Error analysis : Quantify uncertainties (e.g., ±5% HPLC variability) and discuss their impact.

- Contextualize findings : Compare results with prior studies, noting methodological differences (e.g., microsome sources) .

Properties

IUPAC Name |

2-iodo-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKVFLARUBVPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465154 | |

| Record name | 2-IODO-5-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41046-70-2 | |

| Record name | 2-IODO-5-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41046-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.